BenchChemオンラインストアへようこそ!

3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one

Autotaxin inhibition pyrrolidine-dione scaffold liver fibrosis

3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one is a synthetic small-molecule building block featuring a pyrrolidin-2-one (γ-lactam) core with a 4-benzyloxy-3-methoxybenzylidene substituent at the 3-position. The benzylidene-pyrrolidinone scaffold is recognized as a privileged structure in medicinal chemistry, appearing in pharmacologically active molecules targeting diverse biological pathways.

Molecular Formula C19H19NO3
Molecular Weight 309.4 g/mol
Cat. No. B12910748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one
Molecular FormulaC19H19NO3
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C2CCNC2=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H19NO3/c1-22-18-12-15(11-16-9-10-20-19(16)21)7-8-17(18)23-13-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3,(H,20,21)/b16-11-
InChIKeyOGOMCHHJWXQANV-WJDWOHSUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one: Chemical Class, Core Scaffold, and Procurement Context


3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one is a synthetic small-molecule building block featuring a pyrrolidin-2-one (γ-lactam) core with a 4-benzyloxy-3-methoxybenzylidene substituent at the 3-position . The benzylidene-pyrrolidinone scaffold is recognized as a privileged structure in medicinal chemistry, appearing in pharmacologically active molecules targeting diverse biological pathways . The compound serves predominantly as a synthetic intermediate, with the 4-benzyloxy-3-methoxybenzylidene pharmacophore recurring across multiple bioactive chemotypes—including hydrazide-based FPR agonists, thiadiazole DNA binders, and thioxothiazolidinone protein ligands—making scaffold selection critical for downstream target engagement [1].

Why 3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one Cannot Be Replaced by Generic Benzylidene-Pyrrolidinone Analogs


Superficially similar benzylidene-pyrrolidinone building blocks—varying only in aryl substitution pattern, benzylidene position, or core oxidation state—cannot be interchanged without consequence. Published data on compounds sharing the 4-benzyloxy-3-methoxybenzylidene fragment demonstrate that the specific substitution pattern is a critical determinant of biological activity [1]. Direct evidence from a head-to-head comparison of ASB-1 (bearing the 4-benzyloxy-3-methoxy substitution) and ASB-2 (lacking the 3-methoxy group) shows that this single substituent difference drives a 2.7-fold shift in DNA binding affinity [2]. At the core level, pyrrolidine-2,5-dione analogs (e.g., KR-40795) and thioxothiazolidinone congeners engage entirely distinct target classes—ATX and mitoNEET, respectively—confirming that both the heterocyclic core and the aryl substitution pattern are non-negotiable for target-defined applications [3].

Quantitative Differentiation Evidence for 3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one vs. Closest Structural Analogs


Pyrrolidin-2-one Core vs. Pyrrolidine-2,5-dione: Divergent Target Engagement (ATX Inhibition Potency Comparison)

The pyrrolidin-2-one (mono-oxo) core of the target compound distinguishes it mechanistically from the pyrrolidine-2,5-dione (di-oxo) scaffold exemplified by KR-40795. While the target compound has not been directly profiled against ATX, KR-40795—a pyrrolidine-2,5-dione bearing a substituted benzyloxybenzylidene group—achieves potent ATX inhibition (IC50 = 0.13 μM) and reduces collagen formation and lipid accumulation in liver cells [1]. The mono-oxo pyrrolidin-2-one core presents distinct hydrogen-bonding capacity and ring electronics relative to the di-oxo system, which is expected to alter binding to allosteric enzyme pockets. For projects targeting ATX, substitution of the pyrrolidin-2-one scaffold with a pyrrolidine-2,5-dione analog would yield unpredictable activity changes unless explicitly validated.

Autotaxin inhibition pyrrolidine-dione scaffold liver fibrosis

4-Benzyloxy-3-methoxybenzylidene Substituent Enables Nanomolar FPR Agonism: Comparison with Scaffold-Matched Hydrazide Conjugate (FPR-A14)

The 4-benzyloxy-3-methoxybenzylidene pharmacophore, when conjugated as a hydrazide (compound 14 / FPR-A14), is a potent formyl peptide receptor (FPR) agonist activating neutrophil Ca²⁺ mobilization with an EC50 of 630 nM and chemotaxis with an EC50 of 42 nM [1]. Compound 104, an analog where the 4-benzyloxy-3-methoxybenzylidene is replaced by a 3-bromo-5-ethoxy-4-hydroxybenzylidene, retained similar activity but with a distinct selectivity profile, demonstrating that the specific benzyloxy-methoxy substitution pattern is a key determinant of FPR pharmacophore compatibility [1]. The target compound provides this exact 4-benzyloxy-3-methoxybenzylidene fragment on a pyrrolidin-2-one core, enabling FPR-targeted derivatization that a generic benzylidene-pyrrolidinone cannot support.

Formyl peptide receptor neutrophil activation chemotaxis

3-Methoxy Group Drives 2.7-Fold Higher DNA Binding Affinity: Direct Head-to-Head Comparison of ASB-1 (3-OCH₃ Present) vs. ASB-2 (3-OCH₃ Absent)

A direct head-to-head comparison of two aryl Schiff bases—ASB-1 [(E)-N-(4-(benzyloxy)-3-methoxybenzylidene)-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine] and ASB-2 [(E)-N-(4-(benzyloxy)benzylidene)-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine]—revealed that ASB-1 (bearing the 3-methoxy group) exhibited approximately 2.7-fold higher DNA binding affinity (Kb = 3.2 × 10⁴ M⁻¹) compared to ASB-2 (Kb = 1.2 × 10⁴ M⁻¹), as determined by UV-Vis spectroscopic titration [1]. Both compounds share the 4-benzyloxybenzylidene scaffold, differing only by the presence or absence of the 3-methoxy substituent. Furthermore, ASB-1 demonstrated superior anticancer activity against MCF-7 breast cancer cells (IC50 = 14.2 μM vs. 21.5 μM for ASB-2) [1]. This directly establishes that the 3-methoxy group on the benzylidene ring is a non-redundant structural feature conferring measurable binding and functional advantages.

DNA binding Schiff base anticancer

4-Benzyloxy-3-methoxybenzylidene-Thioxothiazolidinone vs. Pyrrolidin-2-one Core: Divergent Protein Target Engagement (mitoNEET IC50 = 130 nM)

A thioxothiazolidinone analog bearing the identical 4-benzyloxy-3-methoxybenzylidene fragment—5-(4-(benzyloxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one (CHEMBL230515)—displaces [³H]rosiglitazone from recombinant human mitoNEET with an IC50 of 130 nM, as curated in BindingDB from a radioligand displacement assay [1]. The target compound's pyrrolidin-2-one core differs fundamentally in ring electronics, hydrogen-bond donor/acceptor profile, and conformational flexibility from the thioxothiazolidinone system. This evidence demonstrates that the 4-benzyloxy-3-methoxybenzylidene fragment can be directed toward entirely different protein targets (mitoNEET, ATX, or FPR) depending on the attached heterocyclic core. For mitoNEET-focused programs, the thioxothiazolidinone scaffold is validated; for other target classes, the pyrrolidin-2-one core offers distinct and complementary chemical space.

mitoNEET thioxothiazolidinone protein-ligand binding

Highest-Confidence Application Scenarios for 3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one Based on Quantitative Evidence


Medicinal Chemistry: FPR-Targeted Agonist Derivatization Programs

The 4-benzyloxy-3-methoxybenzylidene fragment, as validated by FPR-A14 (Ca²⁺ mobilization EC50 = 630 nM; chemotaxis EC50 = 42 nM), is a confirmed FPR pharmacophore [1]. The target compound provides this exact fragment on a pyrrolidin-2-one core suitable for further hydrazide or amide conjugation. This scenario is directly supported by the evidence in Section 3, Evidence Item 2.

DNA-Targeted Anticancer Agent Development Requiring the 3-Methoxy Group

The direct ASB-1 vs. ASB-2 comparison establishes that the 3-methoxy substituent confers a 2.7-fold DNA binding advantage and ~1.5-fold greater MCF-7 cytotoxicity [2]. Researchers developing Schiff base or related DNA-intercalating agents should procure building blocks retaining this substituent, as confirmed in Section 3, Evidence Item 3.

Scaffold-Hopping Studies: Pyrrolidin-2-one Core as Differentiated Starting Point

Available data show that pyrrolidine-2,5-dione (KR-40795, ATX IC50 = 0.13 μM) and thioxothiazolidinone (CHEMBL230515, mitoNEET IC50 = 130 nM) cores engage distinct target classes [3][4]. The pyrrolidin-2-one core occupies an underexplored niche in this scaffold family, making the target compound valuable for scaffold-hopping campaigns aimed at identifying novel target profiles. Cross-referenced from Section 3, Evidence Items 1 and 4.

Structure-Activity Relationship (SAR) Expansion Around the Benzyloxy-Methoxy Pharmacophore

The benzyloxybenzylidene-HAG SAR study demonstrated that benzyloxy-substituted phenyl-HAG compounds inhibit CDP reductase with IC50 values of 50–110 μM [5]. The target compound's pyrrolidin-2-one core offers a distinct hydrogen-bonding topology compared to the aminoguanidine moiety in HAG derivatives, enabling systematic SAR exploration of the benzyloxy-methoxy pharmacophore across different heterocyclic platforms.

Quote Request

Request a Quote for 3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.